Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-
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Overview
Description
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- is a complex organic compound with the molecular formula C15H22ClN3OSi and a molecular weight of 323.89 g/mol . This compound is characterized by the presence of a cyclohexanol moiety linked to a pyrimidine ring substituted with a chloro and a trimethylsilyl ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and trimethylsilyl ethynyl groups, and subsequent coupling with cyclohexanol. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, cis-
- Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-
Uniqueness
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- is unique due to its specific stereochemistry and the presence of both chloro and trimethylsilyl ethynyl groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H22ClN3OSi |
---|---|
Molecular Weight |
323.89 g/mol |
IUPAC Name |
4-[[2-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22ClN3OSi/c1-21(2,3)9-8-11-10-17-15(16)19-14(11)18-12-4-6-13(20)7-5-12/h10,12-13,20H,4-7H2,1-3H3,(H,17,18,19) |
InChI Key |
TWHGEHXYFZAZNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(N=C1NC2CCC(CC2)O)Cl |
Origin of Product |
United States |
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